molecular formula C18H19FN8OS B4096008 N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4096008
M. Wt: 414.5 g/mol
InChI Key: WGMYMQQMDZIVHP-UHFFFAOYSA-N
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Description

The compound “N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have been demonstrated as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a focus of many studies . For instance, a new series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives has been synthesized and screened for their α-glucosidase inhibitory potential .


Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole pharmacophore resembles naturally occurring purine nucleotides .


Chemical Reactions Analysis

Benzimidazole derivatives have shown significant bioactivities. For example, compound 5l, an imidazo [1,5- a ]pyridine-benzimidazole hybrid, showed significant cytotoxic activity against 60 human cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, N-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-2-fluoro-4-(1,2,4-triazol-4-yl)benzamide is a related compound with its own unique set of properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives involves various strategies. Some involve metallointercalators (e.g., cisplatin) which form a dual-inhibition mode (i.e., intercalation and metal coordination) that leads to irreversible binding and ultimately induces cancer cell death .

Safety and Hazards

The safety and hazards of benzimidazole derivatives are an important consideration. For instance, in one study, the LD 50 in the acute toxicity test was observed at the dose of 400 mg/kg-bw .

Future Directions

The future directions of research into benzimidazole derivatives are promising. The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance .

Properties

IUPAC Name

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN8OS/c1-26(5-4-14-20-12-3-2-11(19)10-13(12)21-14)17-18(27-6-8-29-9-7-27)23-16-15(22-17)24-28-25-16/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMYMQQMDZIVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC2=C(N1)C=C(C=C2)F)C3=NC4=NON=C4N=C3N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 3
Reactant of Route 3
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 4
Reactant of Route 4
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 5
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 6
Reactant of Route 6
N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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